molecular formula C18H20N2O B2893116 3-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol CAS No. 380352-47-6

3-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol

Cat. No.: B2893116
CAS No.: 380352-47-6
M. Wt: 280.371
InChI Key: GKSFXQREGVIIDB-UHFFFAOYSA-N
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Description

3-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol typically involves the condensation of 4-methylbenzylamine with o-phenylenediamine, followed by cyclization and subsequent reduction. The reaction conditions often require the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

3-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol is unique due to the presence of both a benzimidazole ring and a 4-methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-14-8-10-15(11-9-14)13-20-17-6-3-2-5-16(17)19-18(20)7-4-12-21/h2-3,5-6,8-11,21H,4,7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSFXQREGVIIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322216
Record name 3-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201180
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

380352-47-6
Record name 3-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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